molecular formula C54H86O25 B1258668 Gypsosaponin C

Gypsosaponin C

カタログ番号 B1258668
分子量: 1135.2 g/mol
InChIキー: MSUUUZDNCJIIQO-XIHRYYFQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gypsosaponin C is a triterpenoid saponin with gypsogenic acid as the aglycone species. It is isolated from the roots of Gypsophila oldhamiana and exhibits inhibitory activity against pancreatic lipase. It has a role as an EC 3.1.1.3 (triacylglycerol lipase) inhibitor and a plant metabolite. It is a carboxylic ester, a pentacyclic triterpenoid and a triterpenoid saponin. It derives from a gypsogenic acid. It derives from a hydride of an oleanane.

科学的研究の応用

Cancer Research

Gypsosaponin C and related compounds have shown promise in cancer research. For instance, gypensapogenin H, a compound isolated from Gynostemma pentaphyllum like Gypsosaponin C, has demonstrated potential in treating breast cancer. It inhibited the growth of human breast cancer cells while having low toxicity to normal cells. This compound also induced apoptosis and cell cycle arrest in cancer cells (Xiao-shu Zhang et al., 2018).

Neurological Disorders

Gypsosaponin C may have implications in neurological disorders. Calcitonin gene-related peptide (CGRP), which is structurally similar to gypsosaponin, plays a role in migraine. CGRP receptor antagonists have been shown to be effective in migraine treatment, suggesting a potential area for Gypsosaponin C research (L. Edvinsson & T. Ho, 2010).

Cardiovascular Health

In cardiovascular health, compounds like Gypsosaponin C have shown potential benefits. CGRP, a peptide similar in function, is a potent vasodilator and has cardioprotective effects in various cardiovascular models and disorders (Zizheng Kee et al., 2018).

Respiratory Health

Research on Gypsosaponin C may extend to respiratory health. CGRP has been studied for its role in preventing or reversing hypoxic pulmonary hypertension, suggesting a possible area for Gypsosaponin C research (X. Qing et al., 2001).

Metabolic Disorders

Gypsosaponin C might have applications in metabolic disorders. CGRP and amylin, which share similar pathways, have been shown to affect glucose metabolism and insulin sensitivity, indicating a potential research area for Gypsosaponin C (G. Feuerstein et al., 1995).

特性

分子式

C54H86O25

分子量

1135.2 g/mol

IUPAC名

8a-O-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 4-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate

InChI

InChI=1S/C54H86O25/c1-49(2)13-15-54(48(71)79-46-41(69)42(77-44-39(67)36(64)32(60)25(19-56)74-44)34(62)27(76-46)21-72-43-38(66)35(63)31(59)24(18-55)73-43)16-14-51(4)22(23(54)17-49)7-8-28-50(3)11-10-30(58)53(6,29(50)9-12-52(28,51)5)47(70)78-45-40(68)37(65)33(61)26(20-57)75-45/h7,23-46,55-69H,8-21H2,1-6H3/t23-,24+,25+,26+,27+,28+,29+,30-,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-,46-,50+,51+,52+,53-,54-/m0/s1

InChIキー

MSUUUZDNCJIIQO-XIHRYYFQSA-N

異性体SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

正規SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。